4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride
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Overview
Description
4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a naphthalene ring substituted with a prop-2-yn-1-yloxy group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride typically involves the reaction of 4-(Prop-2-yn-1-yloxy)naphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 4-(Prop-2-yn-1-yloxy)naphthalene
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) chloride.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Prop-2-yn-1-yloxy)benzonitrile
- 2-(Prop-2-yn-1-yloxy)naphthalene
- 4-(Prop-2-yn-1-yloxy)benzene
Uniqueness
4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride is unique due to the presence of both a naphthalene ring and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and scientific research.
Properties
Molecular Formula |
C13H9ClO3S |
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Molecular Weight |
280.73 g/mol |
IUPAC Name |
4-prop-2-ynoxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClO3S/c1-2-9-17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h1,3-8H,9H2 |
InChI Key |
OVWNWEAQSPRUQX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
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